molecular formula C16H15ClN2O2 B6136091 N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide

Cat. No. B6136091
M. Wt: 302.75 g/mol
InChI Key: KUKLYGZPYJCNRP-UHFFFAOYSA-N
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Description

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide, commonly known as ACMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACMA is a member of the benzamide family and has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.

Scientific Research Applications

ACMA has been extensively studied for its potential applications in various scientific fields. In biology, ACMA has been used as a fluorescent probe to study protein-ligand interactions. Its unique properties make it an ideal candidate for studying enzyme kinetics and drug-receptor interactions. ACMA has also been used in the field of chemistry as a reagent for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of ACMA is not fully understood. However, it is known to bind to proteins and enzymes, altering their activity. ACMA has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
ACMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ACMA can inhibit the activity of certain enzymes, such as acetylcholinesterase. ACMA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that ACMA can reduce the severity of certain diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACMA in lab experiments is its fluorescent properties. ACMA can be used as a fluorescent probe to study protein-ligand interactions, making it an ideal candidate for studying enzyme kinetics and drug-receptor interactions. However, one of the limitations of using ACMA is its potential toxicity. ACMA has been shown to be toxic to certain cell lines, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on ACMA. One area of interest is the development of ACMA-based enzyme inhibitors. ACMA has been shown to inhibit the activity of certain enzymes, and further research could lead to the development of novel enzyme inhibitors. Another area of interest is the development of ACMA-based fluorescent probes. ACMA's unique properties make it an ideal candidate for studying protein-ligand interactions, and further research could lead to the development of more efficient and specific fluorescent probes. Finally, ACMA's anti-inflammatory properties make it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide, or ACMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACMA has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry. Its synthesis method has been optimized to achieve high yields and purity of the final product. ACMA has been shown to have a variety of biochemical and physiological effects, and its fluorescent properties make it an ideal candidate for studying protein-ligand interactions. Further research on ACMA could lead to the development of novel enzyme inhibitors, fluorescent probes, and anti-inflammatory drugs.

Synthesis Methods

The synthesis of ACMA involves the reaction of 4-chlorobenzoic acid with N-methyl-N-phenylacetamide in the presence of a catalyst. The resulting product is then treated with acetic anhydride and methylamine to form ACMA. The synthesis method has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-5-3-4-14(10-15)18-16(21)12-6-8-13(17)9-7-12/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKLYGZPYJCNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide

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